
(S,R,S)-AHPC-C2-NH2 (dihydrochloride)
Overview
Description
(S,R,S)-AHPC-C2-NH2 (dihydrochloride) is a chiral compound with significant applications in the field of medicinal chemistry. It is a derivative of the von Hippel-Lindau protein ligand, which is used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to target and degrade specific proteins within cells, making (S,R,S)-AHPC-C2-NH2 (dihydrochloride) a valuable tool in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) typically involves the reduction of (S,R,S)-AHPC-C2-NH2 using lithium aluminum hydride in a solvent such as tetrahydrofuran. The reaction mixture is maintained at a temperature between 45°C and 70°C to ensure the formation of the desired product. The resulting compound is then reacted with hydrochloric acid to form the dihydrochloride salt with high enantiomeric purity .
Industrial Production Methods
Industrial production of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-C2-NH2 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated compounds, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Scientific Research Applications
- Cancer Research
-
Neurodegenerative Diseases
- Research into neurodegenerative conditions has revealed potential applications for (S,R,S)-AHPC-C2-NH2 in degrading misfolded proteins that contribute to diseases like Alzheimer's and Parkinson's. By targeting specific proteins for degradation, this compound could help mitigate pathological processes associated with these diseases .
- Drug Development
-
Biological Studies
- In vitro studies have demonstrated that (S,R,S)-AHPC-C2-NH2 can be used to investigate protein interactions and functions within cellular environments, aiding researchers in understanding complex biological processes .
Case Study 1: Targeting Oncoproteins
A study conducted on Ba/F3 cells illustrated that treatment with (S,R,S)-AHPC-C2-NH2 resulted in a significant reduction of oncoprotein levels associated with tumorigenesis. This highlights its potential as a therapeutic agent in oncology.
Case Study 2: Neurodegenerative Protein Degradation
In experiments focusing on neurodegenerative diseases, (S,R,S)-AHPC-C2-NH2 was utilized to target tau proteins implicated in Alzheimer's disease. The results indicated effective degradation of these proteins, suggesting its applicability in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) involves its role as a ligand for the von Hippel-Lindau protein. This interaction facilitates the recruitment of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of target proteins. This process is crucial for the development of PROTACs, which are designed to selectively degrade disease-causing proteins .
Comparison with Similar Compounds
Similar Compounds
- (S,R,S)-AHPC-C4-NH2 (dihydrochloride)
- (S,R,S)-AHPC-C5-NH2 (dihydrochloride)
- (S,R,S)-AHPC-C8-NH2 (dihydrochloride)
Uniqueness
(S,R,S)-AHPC-C2-NH2 (dihydrochloride) is unique due to its specific structure and the length of its alkyl chain, which influences its binding affinity and selectivity for the von Hippel-Lindau protein. This makes it particularly effective in the design of PROTACs for targeted protein degradation .
Biological Activity
(S,R,S)-AHPC-C2-NH2 (dihydrochloride) is a synthesized compound that plays a significant role in the field of targeted protein degradation, particularly through its application in PROTAC (proteolysis-targeting chimeras) technology. This compound incorporates the von Hippel-Lindau (VHL) ligand, which targets E3 ubiquitin ligases, and is designed to facilitate the selective degradation of proteins within cells.
- CAS Number : 2241643-69-4
- Molecular Formula : C25H35N5O4S
- Molecular Weight : 501.64 g/mol
- Structure : The compound features a complex structure that includes a VHL ligand linked to a peptide sequence, enhancing its ability to interact with specific target proteins.
(S,R,S)-AHPC-C2-NH2 functions primarily through the following mechanisms:
- E3 Ligase Recruitment : The VHL ligand binds to the E3 ubiquitin ligase, facilitating the ubiquitination of target proteins.
- Target Protein Degradation : By linking the E3 ligase to the target protein, it promotes proteasomal degradation, effectively reducing the levels of unwanted or malfunctioning proteins in cells.
This mechanism is particularly useful in therapeutic contexts where overexpressed or mutated proteins contribute to disease states.
In Vitro Studies
Research indicates that (S,R,S)-AHPC-C2-NH2 exhibits potent biological activity in various cellular assays:
- Cell Viability Assays : Studies have shown that treatment with (S,R,S)-AHPC-C2-NH2 leads to decreased viability of cancer cell lines by promoting apoptosis through targeted degradation of oncogenic proteins.
- Protein Degradation Assays : In vitro experiments have demonstrated that this compound effectively degrades specific target proteins when used in conjunction with appropriate target-specific ligands.
Case Studies and Research Findings
- Study on Cancer Cell Lines :
- Therapeutic Potential :
Summary of Findings
Q & A
Q. What is the mechanistic role of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) in PROTAC design, and how does its structure influence ternary complex formation?
Basic Research Question
(S,R,S)-AHPC-C2-NH2 (dihydrochloride) is a bifunctional molecule comprising a von Hippel-Lindau (VHL) E3 ligase-binding ligand and a C2 alkyl linker. It serves as a critical component in PROTACs (PROteolysis TArgeting Chimeras), enabling the recruitment of the ubiquitin-proteasome system to degrade target proteins. The VHL ligand binds to the E3 ligase, while the linker connects to a target protein ligand, forming a ternary complex that triggers ubiquitination and subsequent proteasomal degradation .
Methodological Insight :
- Structural Validation : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm the stereochemistry and purity of the compound, ensuring proper ligand-linker integration.
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify VHL-E3 ligase binding affinity (KD), with typical values in the nanomolar range .
Q. How can researchers optimize linker length and composition when using (S,R,S)-AHPC-C2-NH2 (dihydrochloride) to enhance PROTAC efficacy?
Advanced Research Question
Linker length and flexibility directly impact PROTAC degradation efficiency by modulating the distance and orientation between the E3 ligase and target protein. Comparative studies with analogs (e.g., C3, C5, or PEG-based linkers) reveal trade-offs between solubility, cell permeability, and ternary complex stability .
Methodological Insight :
- Structure-Activity Relationship (SAR) Studies : Synthesize PROTACs with varying linkers (Table 1) and evaluate degradation efficiency (DC50) in target cells.
- Pharmacokinetic Profiling : Assess cellular uptake and plasma stability using liquid chromatography-mass spectrometry (LC-MS).
Table 1. Impact of Linker Length on PROTAC Activity
Linker Type | Example Compound | Degradation Efficiency (DC50) | Reference |
---|---|---|---|
C2 Alkyl | ARV-771 | <1 nM (BET proteins) | |
C3 Alkyl | V82406 | ~5 nM (hypothetical) | |
PEG3 | V84609 | Variable (context-dependent) |
Q. What experimental strategies can resolve contradictions in degradation efficiency reported for PROTACs derived from (S,R,S)-AHPC-C2-NH2 (dihydrochloride)?
Advanced Research Question
Discrepancies in DC50 values across studies may arise from cell type-specific E3 ligase expression, target protein turnover rates, or assay conditions (e.g., incubation time, PROTAC concentration).
Methodological Insight :
- Dose-Response Curves : Perform time-course experiments to identify optimal degradation windows (e.g., 24–48 hours post-treatment).
- Control Experiments : Use VHL knockout cells or competitive inhibitors (e.g., excess free VHL ligand) to confirm on-target activity .
- Proteomic Profiling : Utilize tandem mass tag (TMT) labeling to identify off-target effects or compensatory protein upregulation.
Q. How do researchers validate ternary complex formation involving (S,R,S)-AHPC-C2-NH2 (dihydrochloride) in vitro and in vivo?
Advanced Research Question
Ternary complex formation is essential for PROTAC functionality. Validation requires biochemical and cellular assays to confirm cooperative binding.
Methodological Insight :
- Biochemical Assays :
- AlphaScreen : Quantify cooperative binding between the PROTAC, E3 ligase, and target protein using luminescence-based readouts.
- Cryo-EM/X-ray Crystallography : Resolve the 3D structure of the ternary complex to optimize linker design .
- Cellular Assays :
- Immunofluorescence : Co-localize the PROTAC, E3 ligase, and target protein in treated cells.
- Western Blotting : Monitor time-dependent degradation of the target protein and ubiquitination markers.
Q. What strategies mitigate off-target effects when employing (S,R,S)-AHPC-C2-NH2 (dihydrochloride) in PROTAC synthesis?
Advanced Research Question
Off-target effects may arise from non-specific E3 ligase engagement or aggregation-induced toxicity.
Methodological Insight :
- Selectivity Screening : Use CRISPR-Cas9 libraries to identify essential genes required for PROTAC activity, excluding non-specific hits.
- Aggregation Testing : Perform dynamic light scattering (DLS) to detect PROTAC aggregates at working concentrations.
- Metabolomic Profiling : Identify unintended pathway modulation via untargeted metabolomics .
Q. How does the stereochemical configuration of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) affect its binding to VHL E3 ligase?
Basic Research Question
The (S,R,S) configuration is critical for high-affinity VHL binding. Enantiomeric impurities can reduce PROTAC efficacy by >100-fold.
Methodological Insight :
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-(3-aminopropanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O4S.2ClH/c1-15-21(35-14-28-15)17-7-5-16(6-8-17)12-27-23(33)19-11-18(31)13-30(19)24(34)22(25(2,3)4)29-20(32)9-10-26;;/h5-8,14,18-19,22,31H,9-13,26H2,1-4H3,(H,27,33)(H,29,32);2*1H/t18-,19+,22-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAQKVPFCMFPJU-XUKLEHFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCN)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCN)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37Cl2N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.